molecular formula C17H26N6O B10968020 {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B10968020
M. Wt: 330.4 g/mol
InChI Key: RBIFZEOUZGHOTA-UHFFFAOYSA-N
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Description

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHANONE is a complex organic compound featuring a piperazine ring substituted with pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the alkylation of piperazine with the pyrazole derivatives under controlled conditions, such as using base catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into pharmaceuticals for treating various conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHANONE stands out due to its dual pyrazole substitution, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C17H26N6O

Molecular Weight

330.4 g/mol

IUPAC Name

[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(1-ethyl-5-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C17H26N6O/c1-5-23-14(3)16(11-19-23)17(24)22-8-6-21(7-9-22)12-15-10-18-20(4)13(15)2/h10-11H,5-9,12H2,1-4H3

InChI Key

RBIFZEOUZGHOTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCN(CC2)CC3=C(N(N=C3)C)C)C

Origin of Product

United States

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